molecular formula C9H10BrCl B1267793 1-(3-Bromopropyl)-2-chlorobenzene CAS No. 54877-27-9

1-(3-Bromopropyl)-2-chlorobenzene

Cat. No. B1267793
CAS RN: 54877-27-9
M. Wt: 233.53 g/mol
InChI Key: AKMIGKNTCCSJNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-chlorobenzene compounds involves various chemical pathways, including halogenation and coupling reactions. For instance, the synthesis of 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde showcases a method that could be analogous to synthesizing 1-(3-Bromopropyl)-2-chlorobenzene through halogenated intermediates (H. Bi, 2014).

Molecular Structure Analysis

Molecular structure and vibrational frequencies studies, such as those conducted on 1-3-dibromo-5-chlorobenzene, provide insight into the geometry, electronic density, and vibrational aspects of bromo-chlorobenzene compounds. These studies often use DFT calculations to predict molecular geometry and properties, which are critical for understanding the structure of 1-(3-Bromopropyl)-2-chlorobenzene (M. Arivazhagan & R. Meenakshi, 2011).

Chemical Reactions and Properties

Research on bromo-chlorobenzene compounds has revealed various chemical reactions, including dissociative electron attachment (DEA) and gold-catalyzed rearrangements. For example, the DEA study on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene provides insights into the reactivity of halogenated benzene derivatives under different conditions (M. Mahmoodi-Darian et al., 2010).

Physical Properties Analysis

The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions, as measured across different temperatures, offers valuable data on the physical properties of bromo-chlorobenzene derivatives. Such studies assist in understanding the solvation and crystallization behavior of these compounds (Xinmin Jiang et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of bromo-chlorobenzene derivatives often focus on their reactivity, electron-transfer characteristics, and nonlinear optical properties. For example, a PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene reveals its electron-transfer properties and potential as a nonlinear optical material, highlighting the complex interplay between structure and reactivity in such compounds (M. Arivazhagan et al., 2013).

Scientific Research Applications

Dissociative Electron Attachment Studies

1-(3-Bromopropyl)-2-chlorobenzene has been studied in the context of dissociative electron attachment (DEA). For example, Mahmoodi-Darian et al. (2010) investigated DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, revealing temperature-dependent formation of fragment anions Cl− and Br−. This study highlights the relevance of this compound in understanding electron-molecule interactions in gas-phase chemistry (Mahmoodi-Darian et al., 2010).

Solubility in Aqueous Ethanol Mixtures

The solubility of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions was extensively studied by Jiang et al. (2013). This research is crucial for the purification process of the compound, especially in pharmaceutical manufacturing, as it provides valuable data for crystallization processes (Jiang et al., 2013).

Electrochemical Synthesis

Research by Rala (2019) explored the electrochemical synthesis of organoantimony compounds using bromoethane and 1-bromopropane, which are related to 1-(3-Bromopropyl)-2-chlorobenzene. This study contributes to the understanding of electrochemical reactions in organic synthesis and the development of new coordination compounds (Rala, 2019).

Hydrodechlorination Studies

The hydrodechlorination of chlorobenzene over nickel/silica was investigated by Tavoularis and Keane (1999). While this study focuses on chlorobenzene, it provides insights into the reactivity and potential applications of related compounds like 1-(3-Bromopropyl)-2-chlorobenzene in catalytic processes (Tavoularis & Keane, 1999).

Catalytic Oxidation

Krishnamoorthy, Rivas, and Amiridis (2000) conducted studies on the catalytic oxidation of 1,2-dichlorobenzene, which is structurally similar to 1-(3-Bromopropyl)-2-chlorobenzene. This research is relevant for understanding the catalytic behavior of these compounds in oxidation reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).

Bromination Reactions

Singh, Mirajkar, and Sharma (1999) researched the liquid phase bromination of chlorobenzene, a reaction relevant to the chemical behavior of 1-(3-Bromopropyl)-2-chlorobenzene. Their findings contribute to the understanding of bromination mechanisms in aromatic compounds (Singh, Mirajkar, & Sharma, 1999).

Melting Window Analysis

Research on chlorobenzene-bromobenzene mixtures by Michaud et al. (1996) offers insights into the melting behavior of compounds like 1-(3-Bromopropyl)-2-chlorobenzene. Such studies are significant in materials science, particularly for applications requiring precise temperature control (Michaud et al., 1996).

Computational and Spectroscopic Studies

Vennila et al. (2018) conducted a comprehensive computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene, offering insights into the electronic structure and reactivity of compounds like 1-(3-Bromopropyl)-2-chlorobenzene. Such studies are vital for understanding the physical and chemical properties of these molecules (Vennila et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, N-(3-Bromopropyl)phthalimide, indicates that it may cause skin irritation and serious eye irritation . It’s important to handle such compounds with appropriate personal protective equipment .

properties

IUPAC Name

1-(3-bromopropyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIGKNTCCSJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303795
Record name 1-(3-bromopropyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-2-chlorobenzene

CAS RN

54877-27-9
Record name 54877-27-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Woolard - 2023 - search.proquest.com
Salmonella enterica serovars cause an estimated 93 million infections each year that result either in typhoid fever or salmonellosis. Among those subspecies that cause typhoid fever, …
Number of citations: 0 search.proquest.com

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